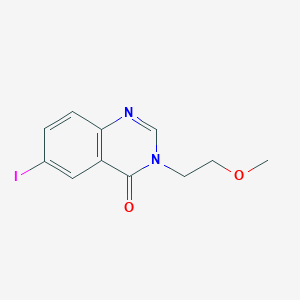

6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-iodo-3-(2-methoxyethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c1-16-5-4-14-7-13-10-3-2-8(12)6-9(10)11(14)15/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDWDDZOHYHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(C1=O)C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. Quinazolinone derivatives, including this compound, have been studied for their various pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a quinazolinone core with an iodine substituent at the 6-position and a methoxyethyl group at the 3-position. This specific substitution pattern is believed to contribute to its unique biological activities.

Anticancer Activity

Quinazolinones are known for their anticancer properties. Research indicates that derivatives of quinazolinones can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinazolinone derivatives can inhibit cell growth in prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines.

Table 1: Cytotoxic Effects of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A1 | HT-29 | 12 |

These results suggest that compounds similar to this compound may also possess comparable anticancer activity due to structural similarities .

Antibacterial and Antifungal Activity

Quinazolinone derivatives have been reported to exhibit antibacterial and antifungal properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. For example, compounds derived from quinazolinones have shown effectiveness against various strains of bacteria and fungi, indicating their potential as antimicrobial agents .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- DNA Interaction : Potential intercalation into DNA could prevent replication and transcription in rapidly dividing cells.

Case Studies

Several studies have highlighted the potential therapeutic applications of quinazolinone derivatives:

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various quinazolinones on different cancer cell lines, revealing that modifications at the 6-position significantly impacted potency against PC3 cells .

- Antimicrobial Testing : Another investigation assessed the antibacterial activity of several quinazolinone compounds against Gram-positive and Gram-negative bacteria, demonstrating promising results for drug development .

Scientific Research Applications

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 6-Iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one can induce apoptosis in cancer cells through mechanisms involving the inhibition of key survival pathways .

Antimicrobial Activity

The antimicrobial potential of quinazolinones has been documented extensively. Compounds in this class have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the iodine atom in this compound may contribute to enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .

Anti-inflammatory Effects

Quinazolinones are also recognized for their anti-inflammatory properties. Research suggests that they can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Drug Development

This compound has been explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can optimize efficacy and reduce toxicity. The compound's ability to act as a positive allosteric modulator of GABA receptors has been highlighted, suggesting applications in treating neurological disorders .

Therapeutic Uses

The therapeutic applications of this compound extend to various conditions:

- Analgesic : It may serve as a pain relief agent due to its ability to inhibit pain pathways.

- Antidepressant : Preliminary studies suggest potential antidepressant effects, warranting further investigation.

- Neuroprotective : There is ongoing research into its neuroprotective capabilities, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Research findings on quinazolinones reveal promising results:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 2, 3, and 6, influencing synthetic routes, physicochemical properties, and bioactivity:

Key Observations:

- Amino Groups: 3-Amino derivatives (e.g., 6-Iodo-3-amino-2-methyl) show higher antimicrobial activity, possibly due to hydrogen bonding with bacterial targets .

- Position 6 Halogens: Iodo substituents enable radiolabeling for imaging (e.g., PET tracers) and enhance electrophilicity for nucleophilic substitution reactions . Bromo analogs (e.g., 6-Bromo-3-amino-2-methyl) are less reactive but easier to handle in synthesis .

Pharmacological Activity

Key Observations:

- Antimicrobial Activity: Iodo and trifluoromethyl groups at position 6/2 enhance activity against Gram-negative and Gram-positive bacteria. The 3-amino group synergizes with iodine for improved targeting .

- Anti-inflammatory/Analgesic Activity: Substitutions at position 3 (e.g., 4-methoxyphenyl) modulate COX-2 inhibition, with hydrazino derivatives showing superior efficacy .

- Anticancer Potential: Triazole-linked quinazolinones exhibit cytotoxicity via kinase inhibition, though the 2-methoxyethyl analog’s activity remains unexplored .

Q & A

Q. What are the established synthetic routes for 6-iodo-3-(2-methoxyethyl)quinazolin-4(3H)-one?

The compound is synthesized via direct halogenation of quinazolinone precursors. A typical method involves reacting 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride (ICl) in acetic acid at room temperature, followed by recrystallization from ethanol to achieve a 75% yield . Alternative routes include cyclization of 2-amino-5-iodomethylbenzoic acid derivatives with acetic anhydride, followed by reaction with hydrazine hydrate to introduce the methoxyethyl group . Key characterization steps involve IR spectroscopy (e.g., υ C=O at 1689 cm⁻¹) and elemental analysis for iodine content (42.46% observed vs. 42.19% calculated) .

Q. How is the structural integrity of this compound verified experimentally?

Methodological validation includes:

- IR Spectroscopy : Detection of functional groups (e.g., C=O stretch at 1689 cm⁻¹ and NH₂ bands at 3446 cm⁻¹) .

- NMR Analysis : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the absence of C-O stretches in intermediate compounds indicates successful cyclization .

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns align with theoretical values.

- Elemental Analysis : Quantification of iodine content ensures halogenation efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Variable Control : Adjust reaction time (overnight vs. shorter durations), temperature (room temp vs. reflux), and stoichiometry of ICl (e.g., 20% in acetic acid) .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance iodine activation.

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Purification : Optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) for better crystal formation .

Q. What methodologies are used to evaluate its antibacterial activity, and how are contradictions in data resolved?

- Antibacterial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus species. Compound 2 (3-amino-6-iodo-2-methylquinazolin-4-one) showed higher activity against P. aeruginosa than intermediate 1, attributed to NH₂ group interactions .

- Contradiction Resolution :

- Compare strain-specific responses (e.g., Gram-negative vs. Gram-positive).

- Validate compound stability under assay conditions (e.g., pH, temperature).

- Cross-reference with antioxidant data from structurally similar quinazolinones (e.g., 6-aryl derivatives in Table 3 of ).

Q. How can structural modifications enhance bioactivity or address stability limitations?

- Functional Group Introduction : Replace the methoxyethyl group with thioether or heterocyclic moieties (e.g., triazolylthiomethyl groups) to improve antimicrobial potency .

- SAR Studies : Analogues with electron-withdrawing groups (e.g., Cl, F) at position 6 show enhanced activity; substituents at position 3 (e.g., benzyl) influence solubility .

- Stability Optimization : Amino substituents at position 2 improve resistance to hydrolysis, as seen in benzoxazinone derivatives .

Q. What experimental approaches elucidate the mechanism of action against bacterial targets?

- Enzyme Inhibition Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or DNA gyrase, common targets for quinazolinones.

- Molecular Docking : Simulate interactions with P. aeruginosa efflux pump proteins (e.g., MexAB-OprM) to explain resistance profiles .

- Comparative Metabolomics : Profile bacterial metabolic changes post-treatment to identify disrupted pathways.

Q. How are stability and degradation profiles assessed under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic/basic conditions, UV light, and oxidative stress (H₂O₂). Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition points.

- Solubility Testing : Use shake-flask methods in buffers (pH 1.2–7.4) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.